Cas no 1570-76-9 (Phenol,4-chloro-2,3-dimethyl-)

Phenol,4-chloro-2,3-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4-chloro-2,3-dimethyl-
- 4-Chloro-2,3-dimethylphenol
- 2,3-dimethyl-4-chlorophenol
- 2,3-Xylenol, 4-chloro- (8ci)
- 4-Chlor-2,3-dimethyl-phenol
- 4-chloro-2,3-dimethyl-phenol
- 4-Chloro-2,3-xylenol
- 4-Chlor-vic.-o-xylenol
- 6-Chlor-3-hydroxy-o-xylol
- dimethylchlorophenol
- Nsc 60150
- Phenol, 4-chloro-2,3-dimethyl- (9ci)
- 3-methyl-4-chlorocresol
- E89359
- NSC60150
- NSC-60150
- Phenol, chlorodimethyl-
- 4-chloro-3-methylcresol
- FT-0623710
- NS00120663
- InChI=1/C8H9ClO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H
- AKOS022635601
- 1570-76-9
- DTXSID3075092
- 1321-23-9
- CS-0191115
- Phenol, 4-chloro-2,3-dimethyl-
- SCHEMBL335595
- CFCVHJRJEWDVOG-UHFFFAOYSA-N
- 2,3-Xylenol, 4-chloro-
- CFS3B2E4N4
-
- Inchi: InChI=1S/C8H9ClO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3
- InChI Key: CFCVHJRJEWDVOG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(O)=C(C)C=1C
Computed Properties
- Exact Mass: 156.03427
- Monoisotopic Mass: 156.034193
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 20.2
Experimental Properties
- PSA: 20.23
Phenol,4-chloro-2,3-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010011445-250mg |
4-Chloro-2,3-dimethylphenol |
1570-76-9 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
Aaron | AR00AXLJ-500mg |
4-Chloro-2,3-dimethylphenol |
1570-76-9 | 95% | 500mg |
$919.00 | 2025-02-17 | |
Alichem | A010011445-1g |
4-Chloro-2,3-dimethylphenol |
1570-76-9 | 97% | 1g |
1,549.60 USD | 2021-07-06 | |
Alichem | A010011445-500mg |
4-Chloro-2,3-dimethylphenol |
1570-76-9 | 97% | 500mg |
790.55 USD | 2021-07-06 | |
Aaron | AR00AXLJ-250mg |
4-Chloro-2,3-dimethylphenol |
1570-76-9 | 95% | 250mg |
$808.00 | 2025-02-17 |
Phenol,4-chloro-2,3-dimethyl- Related Literature
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
Additional information on Phenol,4-chloro-2,3-dimethyl-
Phenol,4-chloro-2,3-dimethyl- (CAS 1570-76-9): A Comprehensive Guide to Properties and Applications
Phenol,4-chloro-2,3-dimethyl- (CAS 1570-76-9), also known as 4-chloro-2,3-dimethylphenol, is a chlorinated derivative of dimethylphenol that has gained significant attention in various industrial applications. This specialized chlorinated phenolic compound exhibits unique chemical properties that make it valuable in multiple sectors, particularly in material science and specialty chemical formulations.
The molecular structure of Phenol,4-chloro-2,3-dimethyl- features a phenol ring substituted with both chloro and methyl groups at specific positions. This particular arrangement contributes to its distinctive chemical reactivity profile and physical characteristics. With growing interest in specialty phenolic compounds and chlorinated aromatic chemicals, this substance has become increasingly relevant in research and industrial applications.
Recent trends in green chemistry solutions have sparked new interest in optimizing the production processes for compounds like 4-chloro-2,3-dimethylphenol. Researchers are particularly focused on developing more sustainable synthesis methods that reduce environmental impact while maintaining high purity standards. These developments align with current market demands for eco-friendly chemical alternatives in various industrial processes.
In material science applications, Phenol,4-chloro-2,3-dimethyl- serves as a valuable intermediate for producing advanced polymer additives and specialty resins. Its molecular structure allows for controlled modifications that can enhance the performance characteristics of final products. The compound's ability to act as a building block for more complex molecules makes it particularly useful in developing high-performance materials with tailored properties.
The thermal stability of CAS 1570-76-9 has been a subject of recent studies, especially in applications requiring heat-resistant formulations. This property, combined with its chemical reactivity, positions this compound as a potential candidate for developing new flame retardant materials and thermal interface compounds. These applications are particularly relevant in electronics and automotive industries where temperature resistance is crucial.
Quality control measures for 4-chloro-2,3-dimethylphenol have evolved significantly with advancements in analytical chemistry techniques. Modern chromatographic methods and spectroscopic analysis now enable precise characterization of this compound, ensuring consistent quality for industrial applications. These developments address growing concerns about chemical purity standards in specialty chemical markets.
From a commercial perspective, the global market for chlorinated phenolic derivatives like Phenol,4-chloro-2,3-dimethyl- has shown steady growth. This trend reflects increasing demand from sectors such as advanced material production and specialty chemical manufacturing. Market analysts note particular interest from Asia-Pacific regions where industrial chemical innovation is rapidly expanding.
Storage and handling considerations for CAS 1570-76-9 follow standard protocols for phenolic compounds. Proper containment in chemical-resistant materials and maintenance of stable environmental conditions help preserve the compound's integrity. These practices align with broader industry movements toward responsible chemical management and workplace safety standards.
Research into potential new applications of 4-chloro-2,3-dimethylphenol continues to expand, with recent studies exploring its use in specialty coating formulations and functional material development. The compound's versatile chemistry offers numerous possibilities for creating innovative products that meet evolving industry requirements. This aligns with current research priorities in molecular engineering and material innovation.
Environmental considerations regarding Phenol,4-chloro-2,3-dimethyl- have led to improved waste management protocols in industrial settings. Modern treatment methods effectively address byproducts from processes involving this compound, reflecting the chemical industry's commitment to sustainable production practices. These developments respond to increasing regulatory and consumer demands for environmentally conscious chemistry.
The future outlook for CAS 1570-76-9 appears promising as new technologies create additional applications for specialized phenolic compounds. Ongoing research into molecular modification techniques and advanced material synthesis suggests expanding opportunities for this versatile chemical intermediate. Industry experts anticipate continued growth in demand as innovation drives new uses for this and related compounds.
For researchers and industrial users seeking detailed technical information about Phenol,4-chloro-2,3-dimethyl-, comprehensive data sheets provide essential physical and chemical property data. These resources are particularly valuable for professionals working in chemical product development and material engineering applications where precise compound characteristics are critical.
In conclusion, 4-chloro-2,3-dimethylphenol represents an important member of the chlorinated phenolic compounds family with diverse industrial applications. Its unique combination of chemical properties and adaptability to various processes ensures its continued relevance in specialty chemical markets. As research advances and new applications emerge, this compound is likely to maintain its position as a valuable intermediate in multiple high-tech industries.
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